N-(2,6-Diethylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
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Overview
Description
N-(2,6-Diethylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a phenyl ring substituted with diethyl groups, a dimethylsulfamoyl group, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the Phenyl Intermediate: The starting material, 2,6-diethylphenylamine, is reacted with appropriate reagents to introduce the dimethylsulfamoyl group.
Acetamide Formation: The intermediate is then reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Final Coupling: The phenyl and acetamide intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diethylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals or as a component in formulations.
Mechanism of Action
The mechanism of action of N-(2,6-Diethylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Diethylphenyl)-2-[(methylsulfamoyl)(phenyl)amino]acetamide
- N-(2,6-Diethylphenyl)-2-[(dimethylsulfamoyl)(methyl)amino]acetamide
Uniqueness
N-(2,6-Diethylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H27N3O3S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide |
InChI |
InChI=1S/C20H27N3O3S/c1-5-16-11-10-12-17(6-2)20(16)21-19(24)15-23(27(25,26)22(3)4)18-13-8-7-9-14-18/h7-14H,5-6,15H2,1-4H3,(H,21,24) |
InChI Key |
JVTRBFUHIHDDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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